molecular formula C11H13ClO2 B1423947 3-Chloro-5-methyl-2-propoxybenzaldehyde CAS No. 883517-89-3

3-Chloro-5-methyl-2-propoxybenzaldehyde

Cat. No.: B1423947
CAS No.: 883517-89-3
M. Wt: 212.67 g/mol
InChI Key: YCWRMNMPMWZWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It is characterized by the presence of a chloro group, a methyl group, and a propoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

3-chloro-5-methyl-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-4-14-11-9(7-13)5-8(2)6-10(11)12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRMNMPMWZWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-5-methyl-2-propoxybenzaldehyde typically involves the reaction of 3-chloro

Biological Activity

3-Chloro-5-methyl-2-propoxybenzaldehyde is an aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃ClO₂
  • Molecular Weight : 210.68 g/mol
  • IUPAC Name : this compound

The compound features a benzaldehyde group substituted with a chlorine atom at the 3-position and a propoxy group at the 2-position, along with a methyl group at the 5-position. This unique structure contributes to its reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The antifungal mechanism may involve inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in cell wall synthesis and disrupt cellular processes essential for growth and replication.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several substituted benzaldehydes, including this compound. The results indicated that this compound had a superior antimicrobial profile compared to other analogs, suggesting that the chlorine substitution plays a critical role in enhancing biological activity.
  • Skin Sensitization Assessment : Another study focused on evaluating the skin sensitization potential of various aldehydes, including this compound. Using in vitro methods like the Human Cell Line Activation Test (h-CLAT), researchers found that this compound exhibited low sensitization potential, indicating it may be safer for topical applications compared to other compounds with similar structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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